molecular formula C23H19FN2O2 B6568944 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzamide CAS No. 946368-48-5

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzamide

Cat. No.: B6568944
CAS No.: 946368-48-5
M. Wt: 374.4 g/mol
InChI Key: YHKUHRLIGHKXSJ-UHFFFAOYSA-N
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Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold substituted at the 1-position with a benzoyl group and at the 7-position with a 4-fluorobenzamide moiety. The 4-fluorobenzamide group is a recurring motif in bioactive compounds, often contributing to metabolic stability and target binding affinity .

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2/c24-19-11-8-17(9-12-19)22(27)25-20-13-10-16-7-4-14-26(21(16)15-20)23(28)18-5-2-1-3-6-18/h1-3,5-6,8-13,15H,4,7,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKUHRLIGHKXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Scaffold and Substituent Analysis

The tetrahydroquinoline core is shared across multiple compounds in the evidence, with variations in substituents influencing physicochemical and biological properties:

Compound Name / ID 1-Position Substituent 7-Position Substituent Key Features
Target Compound Benzoyl 4-Fluorobenzamide High lipophilicity; potential CA inhibition
Compound 21 () 2-Oxo 2-((2,3-Dimethylphenyl)amino)benzamide Amide linkage; methylphenyl group
YM758 () Piperidino-carbonyl 4-Fluorobenzamide Tetrahydroisoquinoline core; If channel inhibition
Angene Compound () Isobutyryl 4-(tert-Butyl)benzamide Bulky tert-butyl group; higher MW (378.5 g/mol)
Compound 5 () Triazolinone linker 4-Fluorobenzamide Diazodicarboxamide for bioconjugation

Key Observations :

  • Benzoyl vs. However, the isobutyryl substituent in ’s compound reduces molecular weight (378.5 g/mol vs. ~383 g/mol estimated for the target compound), which could influence solubility .
  • 4-Fluorobenzamide Prevalence : This group appears in the target compound, YM758 (), and Compound 5 (). Its electron-withdrawing properties likely enhance metabolic stability and resistance to hydrolysis, as seen in YM758’s hepatic uptake studies .

Key Observations :

  • Reagent Selection : Carbodiimide-based coupling agents (e.g., DCC, EDC) are common for amide bond formation (). The target compound’s synthesis likely employs similar strategies.
  • Melting Points : Higher melting points (e.g., 281°C for Compound 22) correlate with increased hydrogen bonding or crystallinity, whereas bulky substituents (e.g., tert-butyl in ) may lower melting points .

Enzyme Inhibition and Target Engagement

  • Carbonic Anhydrase (CA) Inhibition: Compounds in (e.g., 21–25) share the tetrahydroquinoline-oxo scaffold and demonstrate CA inhibition. The target compound’s benzoyl group may enhance CA isoform selectivity compared to the 2-oxo group in Compound 21 .
  • If Channel Modulation : YM758 () highlights the role of 4-fluorobenzamide in ion channel interactions, suggesting the target compound may exhibit similar modulatory effects .

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